molecular formula C9H12N2OS B1466747 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1498780-38-3

1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No. B1466747
CAS RN: 1498780-38-3
M. Wt: 196.27 g/mol
InChI Key: FVKUDZKWIGVGLF-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known as ATE, is a synthetic compound that has attracted considerable interest in the scientific community due to its unique properties. ATE is an azetidine derivative with a thiophene ring, which makes it a versatile tool for a variety of applications in organic synthesis and drug discovery. ATE has been extensively studied in the past few decades, and its potential applications have been explored in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is not fully understood, but it is believed to involve the formation of a cyclic imine intermediate. This intermediate can then undergo various reactions, such as aldol condensation, aldol cleavage, and Michael addition, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have a variety of biological activities. This compound has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, proteases, and phosphodiesterases. This compound has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound is a versatile compound that can be used in a variety of synthetic reactions. However, there are some limitations to using this compound in the laboratory, such as its instability and potential for formation of toxic byproducts.

Future Directions

For research on 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one include further exploration of its mechanism of action, its potential biochemical and physiological effects, and its potential applications in organic synthesis and drug discovery. Additionally, research should focus on developing improved synthetic methods for the production of this compound, as well as improved methods for its purification and characterization. Finally, further research should focus on identifying and characterizing novel compounds derived from this compound, as well as exploring the potential therapeutic applications of these compounds.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research, including its use in organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound can be used as a precursor for the synthesis of various heterocyclic compounds, such as thiophene, pyrrole, and furan derivatives. In drug discovery, this compound can be used to synthesize novel compounds with potential therapeutic activities. In biochemistry, this compound can be used to synthesize various enzyme inhibitors and substrates, as well as compounds with potential biological activities.

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-7-5-11(6-7)9(12)4-8-2-1-3-13-8/h1-3,7H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKUDZKWIGVGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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